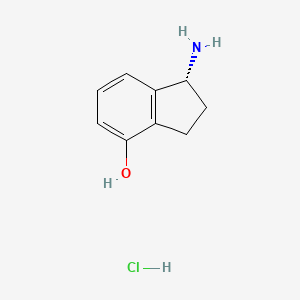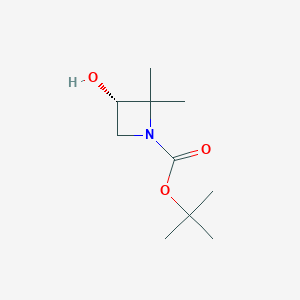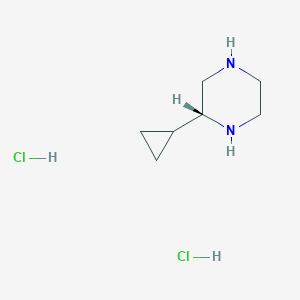
(R)-2-Cyclopropyl-piperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
R-2-Cyclopropyl-piperazine dihydrochloride (also known as R-CPP-dihydrochloride) is a cyclic diamine compound with a unique structure and properties. It has been used in a variety of scientific research applications, including as a ligand in medicinal chemistry, as a reagent in organic synthesis, and as an important intermediate in the synthesis of pharmaceuticals. Furthermore, its unique structure and properties make it an attractive candidate for use in drug discovery and development.
科学的研究の応用
R-CPP-dihydrochloride has been used in a variety of scientific research applications. It has been used as a ligand in medicinal chemistry, as a reagent in organic synthesis, and as an important intermediate in the synthesis of pharmaceuticals. Furthermore, its unique structure and properties make it an attractive candidate for use in drug discovery and development. It has also been used in the synthesis of chiral compounds, as well as in the synthesis of polymers and other materials.
作用機序
The mechanism of action of R-CPP-dihydrochloride is not fully understood. However, it is believed that the cyclic structure of the compound allows it to interact with biological targets, such as enzymes and receptors, in a specific manner. This interaction is thought to be responsible for the biological effects of the compound, such as its ability to modulate the activity of enzymes and receptors.
Biochemical and Physiological Effects
R-CPP-dihydrochloride has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes, the modulation of receptor activity, and the stimulation of cell growth. In addition, it has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. Furthermore, it has been shown to have neuroprotective and neuroregenerative effects, as well as to modulate the activity of neurotransmitters.
実験室実験の利点と制限
The use of R-CPP-dihydrochloride in laboratory experiments offers several advantages. First, it is a relatively inexpensive compound, making it an attractive choice for research. Second, it is a stable compound, making it suitable for use in a variety of experimental conditions. Third, it is a non-toxic compound, making it safe to use in laboratory experiments. Finally, it is a versatile compound, making it suitable for use in a variety of scientific research applications.
However, there are some limitations to the use of R-CPP-dihydrochloride in laboratory experiments. First, it is a relatively new compound, and its mechanism of action is not fully understood. Second, the compound is sensitive to light and air, making it difficult to store and handle. Finally, it is not soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
Given the potential of R-CPP-dihydrochloride for use in scientific research applications, there are a number of potential future directions for its use. First, it could be used in the development of new drugs, as its unique structure and properties make it an attractive candidate for drug discovery and development. Second, it could be used in the synthesis of chiral compounds, as its cyclic structure makes it suitable for use in asymmetric synthesis. Third, it could be used in the synthesis of polymers and other materials, as its unique structure and properties make it an attractive candidate for use in material science. Finally, it could be used in the development of new biological sensors, as its unique structure and properties make it an attractive candidate for use in biosensing applications.
合成法
R-CPP-dihydrochloride can be synthesized using a variety of methods, including the reaction of cyclopropyl-piperazine with a halogenating agent such as bromine or chlorine. The reaction proceeds via a nucleophilic substitution reaction in which the halogen atom is replaced by the nucleophile, resulting in the formation of a cyclic diamine compound. The reaction can be carried out in either aqueous or organic solvents, and the yield of the reaction can be improved by the use of catalysts such as palladium or nickel.
特性
IUPAC Name |
(2R)-2-cyclopropylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-6(1)7-5-8-3-4-9-7;;/h6-9H,1-5H2;2*1H/t7-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPLIRMDIUZUBL-KLXURFKVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CNCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H]2CNCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[S(R)]-N-[(1R)-1-[2-(diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6300971.png)
![(2,5-DiMe-pyrrol-1-yl)(2,2'',4,4'',6,6''-hexaMe[1,1':3',1''-terphenyl]-2'-olato)(2-Me-2-Ph-propylidene)[perfluoroanilinato]Mo](/img/structure/B6300978.png)
![[2,6-Bis(1-methylethyl)benzenaminato(2-)][(1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO](2,5-dimethyl-1H-pyrrol-1-yl)(2-methyl-2-phenylpropylidene) molybdenum (VI)](/img/structure/B6300979.png)
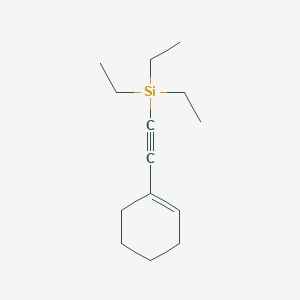
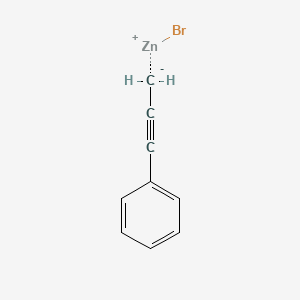

![(S)-2-(t-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6300998.png)

